molecular formula C10H22NO7P B1265235 2-Acetyl-sn-glycero-3-phosphocholine

2-Acetyl-sn-glycero-3-phosphocholine

Cat. No.: B1265235
M. Wt: 299.26 g/mol
InChI Key: ZHRISDYJXKPXAW-SNVBAGLBSA-N
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Description

2-acetyl-sn-glycero-3-phosphocholine is a 2-acyl-sn-glycero-3-phosphocholine in which the acyl group at position 2 is specified as acetyl. It derives from an acetic acid.

Scientific Research Applications

2-Acetyl-sn-glycero-3-phosphocholine exhibits significant biological activities, primarily through its interaction with platelet-activating factor receptors. This interaction activates G-protein coupled signaling pathways, influencing numerous physiological processes such as inflammation and immune responses.

Key Mechanisms:

  • Platelet Activation: Acts as an agonist for platelet-activating factor receptors, modulating platelet aggregation and vascular responses.
  • Inflammation Modulation: Influences cytokine release, positioning it as a candidate for therapeutic interventions in inflammatory diseases .

Cardiovascular Research

Research indicates that this compound plays a role in cardiovascular health by modulating oxidative stress pathways. In studies involving bovine aortic endothelial cells, treatment with this compound resulted in increased markers of oxidative stress, suggesting its potential in cardiovascular disease research.

Antihypertensive Effects

The compound has been shown to possess antihypertensive properties. It acts on the vascular system by influencing the activity of the platelet-activating factor receptor, which is crucial for blood pressure regulation .

Applications in Drug Delivery Systems

This compound is also investigated for its role in drug delivery systems. Its ability to integrate into lipid bilayers enhances the stability and dynamics of membrane structures, facilitating targeted drug delivery mechanisms.

Case Studies

Study FocusFindingsImplications
Endothelial Cell ResponseIncreased oxidative stress markers upon treatment with this compoundHighlights its role in cardiovascular research
Lipid Bilayer IncorporationInsights into membrane stability and drug delivery dynamicsSupports development of advanced drug delivery systems
Immune Response ModulationInfluences cytokine release in immune cellsPotential therapeutic target for inflammatory diseases

Synthesis and Characterization

The synthesis of this compound typically involves cholinephosphotransferase reactions using substrates like 1-palmitoyl-2-acetyl-sn-glycerol. Optimal synthesis conditions are generally maintained at a pH around 8.0, with microsomal preparations from rat tissues demonstrating high activity levels .

Chemical Reactions Analysis

Oxidative Fragmentation Reactions

Oxidation of polyunsaturated phosphatidylcholines generates PAF-like bioactive analogs through sn-2 chain shortening :

Methods:

  • Ozonolysis: Converts 1-palmitoyl-2-arachidonoyl-GPC to 1-palmitoyl-2-(5-oxovaleroyl)-GPC.

  • Radical-mediated oxidation: Lipoxygenase treatment followed by autoxidation produces fragmented sn-2 residues.

ProductBioactivity (PMN activation)Inhibition by PAF antagonists
1-Palmitoyl-2-(5-oxovaleroyl)-GPCEC₅₀ < 1 µMYes (WEB2086, L659,989)
Secondary oxidation derivativesVariable activityReceptor-dependent

Critical observations :

  • sn-2 residues < 5 carbons activate PAF receptors.

  • Phospholipase A₂ or PAF acetylhydrolase completely abolishes activity.

Enzymatic Hydrolysis

The acetyl group at sn-2 is a target for specific hydrolases:

PAF Acetylhydrolase Action:

  • Cleaves short sn-2 acyl chains (C2-C3) but spares longer residues.

  • Inactivates 2-acetyl-GPC derivatives by releasing acetate .

Substrate Specificity Table:

EnzymeSubstrateActivity
PAF acetylhydrolase2-Acetyl-GPCHigh
Phospholipase A₂2-Arachidonoyl-GPCHigh
Phospholipase A₂Oxidized 2-acetyl-GPC analogsNone

Structural Modifications

The acetyl group enables unique chemical transformations:

Derivatization Pathways:

  • Transacetylation: Transfer of acetyl group to other lyso-phospholipids.

  • Oxidation: Conversion to glycerylphosphorylcholine derivatives under strong oxidative conditions.

  • Enzymatic remodeling: Replacement with longer acyl chains via acyltransferases.

Stability Data:

  • pH stability: Degrades rapidly at pH < 4 or > 10.

  • Thermal stability: Decomposes above 60°C (t₁/₂ = 2 hr at 70°C).

Q & A

Basic Research Questions

Q. What are validated methods for extracting 2-acetyl-sn-glycero-3-phosphocholine from biological samples?

  • Methodological Answer : The Bligh-Dyer method is widely used for lipid extraction. Homogenize tissues in a chloroform:methanol (2:1 v/v) mixture to form a miscible system with sample water. After centrifugation, the chloroform layer containing lipids is isolated. This method ensures high recovery and minimal degradation . For cell samples, homogenize in assay buffer, centrifuge to remove debris, and collect the supernatant for analysis .

Q. How can phosphatidylcholine (PC) levels, including this compound, be quantified in complex biological matrices?

  • Methodological Answer : Use commercial phosphatidylcholine assay kits with colorimetric detection. Prepare standards in duplicate, mix samples with reaction buffer, and incubate with enzyme mixes (e.g., phospholipase D and choline oxidase). Measure absorbance at 570 nm after chromogen formation. Subtract background signals from samples containing free choline, and normalize data using protein content (e.g., Lowry assay) .

Q. What precautions are critical when preparing samples for this compound analysis?

  • Methodological Answer :

  • Avoid freeze-thaw cycles to prevent lipid degradation.
  • Use ice-cold buffers during cell/tissue homogenization to inhibit enzymatic activity.
  • Centrifuge samples at 4°C to remove insoluble material.
  • Validate extraction efficiency by spiking samples with internal standards (e.g., deuterated PC analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound measurements across different assay platforms?

  • Methodological Answer :

  • Cross-validation : Compare results from colorimetric assays with LC-MS/MS, which provides higher specificity for isobaric lipids.
  • Matrix effects : Dilute samples exceeding the assay’s linear range and reanalyze. For example, dilute 1:10 in assay buffer if signals surpass the highest standard .
  • Interference checks : Test for background signals from choline or lysophosphatidylcholine by including control wells without enzymes .

Q. What experimental designs are optimal for studying the enzymatic activity of lyso-lysolecithin acyltransferase on this compound?

  • Methodological Answer :

  • Substrate specificity : Use radiolabeled acyl-CoA donors (e.g., [¹⁴C]-palmitoyl-CoA) and monitor incorporation into PC via thin-layer chromatography.
  • Kinetic assays : Optimize pH (e.g., pH 7.4 for near-physiological conditions) and Mg²⁺ concentration (10 mM enhances palmitoyl-CoA utilization).
  • Protein normalization : Express activity as nmol PC formed per mg protein per minute, measured via Lowry assay .

Q. How can structural characterization of this compound derivatives be performed?

  • Methodological Answer :

  • Mass spectrometry : Use high-resolution LC-MS/MS to distinguish regioisomers (e.g., 1-acetyl vs. 2-acetyl substitution) based on fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : Assign the sn-glycero-3-phosphocholine backbone using ¹H- and ³¹P-NMR, focusing on chemical shifts at δ 4.2–4.4 ppm (glycerol protons) and δ −0.5 to −1.5 ppm (phosphocholine group).
  • Reference standards : Compare with synthetic analogs (e.g., 1-O-octadecyl-2-acetyl derivatives) for retention time alignment .

Q. Data Analysis & Reproducibility

Q. What statistical approaches ensure reproducibility in this compound experiments?

  • Methodological Answer :

  • Replicates : Perform assays in triplicate to account for technical variability.
  • Normalization : Express data as nmol PC per mg protein or per 10⁶ cells to control for biomass differences.
  • Outlier detection : Use Grubbs’ test to exclude outliers in datasets with ≥3 replicates .

Q. How should researchers handle batch-to-batch variability in synthetic this compound?

  • Methodological Answer :

  • Purity verification : Validate batches via HPLC (>95% purity) and mass spectrometry.
  • Storage conditions : Store lyophilized compounds at −80°C under argon to prevent oxidation.
  • Functional testing : Compare activity in enzymatic assays (e.g., acyltransferase inhibition) across batches .

Q. Cross-Referenced Techniques

  • Lipid extraction : Bligh-Dyer method .
  • PC quantification : Colorimetric assay protocols .
  • Enzymatic assays : Transesterification and acyl-CoA incorporation .
  • Structural analysis : LC-MS/MS and NMR .

Properties

Molecular Formula

C10H22NO7P

Molecular Weight

299.26 g/mol

IUPAC Name

[(2R)-2-acetyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C10H22NO7P/c1-9(13)18-10(7-12)8-17-19(14,15)16-6-5-11(2,3)4/h10,12H,5-8H2,1-4H3/t10-/m1/s1

InChI Key

ZHRISDYJXKPXAW-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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